
アセタゾラミド
概要
説明
アセタゾラミドは、医療分野で広く使用されている炭酸脱水酵素阻害剤です。緑内障、てんかん、高山病、周期性麻痺、特発性頭蓋内圧亢進症、心不全の治療に効果があることで知られています。 この化合物は尿のアルカリ化にも使用されます . アセタゾラミドは1952年に初めて導入され、ジェネリック医薬品として入手可能です .
2. 製法
合成経路と反応条件: アセタゾラミドの合成には、チオール誘導体の酸化によるスルホニルクロリド中間体の生成が含まれます。 この中間体は、さまざまなアミン、ヒドラゾン、ビスアミン前駆体と反応して、新しいスルホンアミド誘導体を生成します . 酸化プロセスは、塩素ガスを次亜塩素酸ナトリウム(市販の漂白剤)に置き換えることで強化でき、安全性と環境条件が向上します .
工業生産方法: 工業的な環境では、アセタゾラミドは、アセタゾラミドと乳糖、コーンスターチ、予め糊化されたスターチ、PVP、ショ糖、カルボキシメチルスターチナトリウムを混合することによって製造されます。 混合物をペレット化し、乾燥させて錠剤化することにより、アセタゾラミド錠が得られます .
作用機序
アセタゾラミドは、炭酸脱水酵素を阻害することにより、二酸化炭素と水から水素イオンと重炭酸イオンの生成を減少させます . この阻害は、腎臓の近位尿細管における重炭酸イオン、ナトリウムイオン、塩化物イオンの再吸収を減少させ、これらのイオンと過剰な水を増加して排泄します . この機序は、血圧、頭蓋内圧、眼圧を下げるのに役立ちます .
類似化合物:
スルファニルアミド: より早期に発見された化合物で、同様の酵素阻害活性がありますが、アセタゾラミドよりもはるかに効力が弱いです.
その他のスルホンアミド誘導体: 炭酸脱水酵素活性が弱~中程度のさまざまな利尿薬と抗けいれん薬.
アセタゾラミドの独自性: アセタゾラミドは、炭酸脱水酵素に対する強力な阻害効果により、幅広い疾患の治療に非常に効果的です。 利尿薬、抗けいれん薬、緑内障薬としての作用により、臨床および研究の両方の場面で、その多様性と重要性が強調されています .
科学的研究の応用
FDA-Approved Indications
Acetazolamide is approved for several medical conditions:
- Glaucoma : Reduces intraocular pressure by decreasing aqueous humor production.
- Idiopathic Intracranial Hypertension (IIH) : Lowers cerebrospinal fluid (CSF) production, thus reducing intracranial pressure.
- Altitude Sickness : Alleviates symptoms by promoting respiratory compensation and diuresis.
- Congestive Heart Failure : Enhances diuretic efficacy when used in conjunction with loop diuretics.
- Periodic Paralysis : Manages symptoms associated with this condition.
- Epilepsy : Acts as an adjunctive treatment for certain types of seizures.
Non-FDA-Approved Indications
In addition to its approved uses, acetazolamide has been explored for several non-FDA-approved applications:
- Central Sleep Apnea : Investigated for its potential benefits in managing sleep-related breathing disorders.
- Marfan Syndrome : Used in some cases to manage symptoms.
- Prevention of High-Dose Methotrexate Nephrotoxicity : Explored as a protective agent against kidney damage during chemotherapy.
- Prevention of Contrast-Induced Nephropathy : Studied for its role in protecting renal function during imaging procedures.
Idiopathic Intracranial Hypertension
A study reported significant reductions in intracranial pressure among patients treated with acetazolamide. The drug was effective in managing symptoms and preventing complications like vision loss .
Acute Mountain Sickness
In a clinical trial involving patients with acute mountain sickness, acetazolamide demonstrated efficacy in reducing symptoms such as headache and nausea, attributed to its effects on respiration and fluid balance .
Hydrocephalus Management
In pediatric patients with shunt-dependent hydrocephalus, acetazolamide led to a dramatic reduction in CSF output, allowing clinicians to manage shunt function more effectively .
Pharmacokinetics
Acetazolamide is well absorbed orally, with a plasma half-life ranging from 6 to 9 hours. It is primarily excreted through the kidneys without undergoing significant metabolic alteration .
Summary Table of Applications
Application | FDA Approved | Mechanism of Action | Notable Findings |
---|---|---|---|
Glaucoma | Yes | Decreases aqueous humor production | Effective in lowering intraocular pressure |
Idiopathic Intracranial Hypertension | Yes | Reduces CSF production | Significant reduction in intracranial pressure |
Altitude Sickness | Yes | Enhances respiration; promotes diuresis | Alleviates symptoms effectively |
Congestive Heart Failure | Yes | Enhances diuretic efficacy | Improves decongestion when combined with loop diuretics |
Periodic Paralysis | Yes | Modulates muscle excitability | Effective for specific genetic mutations |
Epilepsy | Yes | Inhibits abnormal neuronal discharge | Acts as an adjunctive treatment |
Central Sleep Apnea | No | Potential respiratory stimulant | Limited evidence; further studies needed |
Prevention of Nephrotoxicity | No | Protective renal effects | Emerging research; not widely adopted |
生化学分析
Biochemical Properties
Acetazolamide’s major biochemical and pharmacological effect is deemed to be carbonic anhydrase inhibition . It interacts with this enzyme, inhibiting its activity . This interaction plays a significant role in the biochemical reactions involving Acetazolamide .
Cellular Effects
Acetazolamide has a profound impact on cellular membrane ion/water channel activity . It influences cell function by modulating these channels, which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Acetazolamide is primarily based on its inhibition of carbonic anhydrase . This inhibition leads to changes in ion/water channel activity at the cellular membrane, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Acetazolamide can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Acetazolamide can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Acetazolamide is involved in metabolic pathways through its interaction with carbonic anhydrase . This interaction can affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with certain transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Acetazolamide and its effects on its activity or function are areas of active research . It is possible that certain targeting signals or post-translational modifications direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide involves the oxidation of a thiol derivative to form a sulfonyl chloride intermediate. This intermediate then reacts with various amines, hydrazones, and bis-amine precursors to create new sulfonamide derivatives . The oxidation process can be enhanced by substituting chlorine gas with sodium hypochlorite (commercial bleach), which improves safety and environmental conditions .
Industrial Production Methods: In industrial settings, acetazolamide is produced by mixing acetazolamide with lactose, cornstarch, pregelatinized starch, PVP, sucrose, and carboxymethyl starch sodium. The mixture is then pelletized, dried, and tabletted to obtain acetazolamide tablets .
化学反応の分析
反応の種類: アセタゾラミドは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、炭酸脱水酵素を阻害することで知られており、その結果、二酸化炭素と水から水素イオンと重炭酸イオンの生成が減少します .
一般的な試薬と条件:
生成される主要な生成物: これらの反応から生成される主要な生成物には、抗菌性と抗酸化性が強化された新規スルホンアミド誘導体が含まれます .
4. 科学研究への応用
アセタゾラミドは、幅広い科学研究への応用があります。
類似化合物との比較
Sulfanilamide: An earlier discovered compound with similar enzymatic inhibitory activity but much less potent than acetazolamide.
Other Sulfonamide Derivatives: Various diuretics and anticonvulsants with minor to moderate carbonic anhydrase activity.
Uniqueness of Acetazolamide: Acetazolamide stands out due to its potent inhibitory effect on carbonic anhydrase, making it highly effective in treating a wide range of medical conditions. Its ability to act as a diuretic, anticonvulsant, and glaucoma medication highlights its versatility and importance in both clinical and research settings .
生物活性
Acetazolamide is a carbonic anhydrase inhibitor that has garnered attention for its diverse biological activities and therapeutic applications. This article explores the mechanisms of action, pharmacological effects, and clinical implications of acetazolamide, supported by case studies and research findings.
Acetazolamide primarily functions by inhibiting carbonic anhydrase, an enzyme that catalyzes the reversible reaction between carbon dioxide (CO2) and bicarbonate (HCO3−), leading to the formation of carbonic acid (H2CO3). This inhibition results in:
- Increased Acidity : The accumulation of carbonic acid lowers blood pH, promoting increased acidity in the bloodstream.
- Altered Electrolyte Excretion : Inhibition of carbonic anhydrase in the proximal tubule of the nephron leads to increased excretion of sodium, bicarbonate, and chloride, resulting in diuresis and natriuresis .
- Neuronal Effects : In epilepsy management, acetazolamide modulates neuronal excitability by affecting GABA-A receptor signaling and calcium ion kinetics, which may help in controlling seizure activity .
Pharmacokinetics
Acetazolamide exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed when administered orally.
- Distribution : The drug has a high volume of distribution and is found in red blood cells at higher concentrations in elderly patients compared to younger individuals .
- Elimination : Acetazolamide is primarily excreted unchanged in urine, with minimal metabolism occurring .
1. Glaucoma Management
Acetazolamide is used to lower intraocular pressure in patients with glaucoma. By decreasing aqueous humor production through carbonic anhydrase inhibition, it helps manage this condition effectively .
2. Treatment of Idiopathic Intracranial Hypertension (IIH)
A multicenter study demonstrated that acetazolamide significantly improved visual function and reduced papilledema in patients with IIH. Participants receiving acetazolamide showed greater improvements in perimetric mean deviation compared to placebo .
3. Heart Failure
Recent literature reviews indicate that acetazolamide can enhance diuretic efficacy in heart failure patients experiencing fluid overload. Studies suggest it improves decongestion and natriuresis when used alongside loop diuretics, although limitations such as small sample sizes warrant further investigation .
4. Antibacterial Activity
Emerging research highlights acetazolamide's potential as an antibacterial agent against enterococci. It has shown effectiveness at clinically achievable concentrations, suggesting a new therapeutic avenue for treating infections caused by resistant strains .
Study on Glioblastoma Multiforme (GBM)
A phase I clinical trial evaluated the safety and efficacy of acetazolamide combined with temozolomide in GBM patients. Results indicated that the combination was well tolerated, with median overall survival reaching 30.1 months, suggesting a promising role for acetazolamide in enhancing treatment outcomes for this aggressive cancer .
Parameter | Acetazolamide + Temozolomide | Historical Data |
---|---|---|
Median Overall Survival | 30.1 months | Varies by study |
Median Progression-Free Survival | 16.0 months | Varies by study |
2-Year Overall Survival Rate | 60.9% | Varies by study |
Research Findings
- Diuretic Efficacy : A systematic review found that acetazolamide significantly improved outcomes related to fluid retention in heart failure patients when combined with standard diuretics .
- Epilepsy Control : Acetazolamide's role in managing epilepsy was supported by its ability to modulate neuronal excitability through various pathways, including GABA-A signaling modulation .
- Bone Health : Chronic use of carbonic anhydrase inhibitors like acetazolamide has been studied for their effects on bone mineral density, indicating potential implications for long-term therapy .
特性
IUPAC Name |
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKPWHYZMXOIDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3S2 | |
Record name | ACETAZOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1424-27-7 (mono-hydrochloride salt) | |
Record name | Acetazolamide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022544 | |
Record name | Acetazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetazolamide appears as white to yellowish-white fine crystalline powder. No odor or taste. (NTP, 1992), Solid | |
Record name | ACETAZOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetazolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), SPARINGLY SOL IN COLD WATER, SLIGHTLY SOL IN ALCOHOL, INSOL IN CHLOROFORM, DIETHYL ETHER, CARBON TETRACHLORIDE; SLIGHTLY SOL IN ACETONE, Readily soluble in 1 N sodium carbonate solution., In water= 980 mg/l at 30 °C., 2.79e+00 g/L | |
Record name | SID855900 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ACETAZOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetazolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The anticonvulsant activity of Acetazolamide may depend on a direct inhibition of carbonic anhydrase in the CNS, which decreases carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension. The diuretic effect depends on the inhibition of carbonic anhydrase, causing a reduction in the availability of hydrogen ions for active transport in the renal tubule lumen. This leads to alkaline urine and an increase in the excretion of bicarbonate, sodium, potassium, and water., Carbonic anhydrase inhibitors potently inhibit (IC50 for acetazolamide is 10 nM) both the membrane bound and cytoplasmic forms of carbonic anhydrase, resulting in nearly complete abolition of NaHCO3 reabsorption in the proximal tubule. /Carbonic Anhydrase Inhibitors/, Although the proximal tubule is the major site of action of carbonic anhydrase inhibitors, carbonic anhydrase also is involved in secretion of titratable acid in the collecting duct system (a process which involves a proton pump), and therefore the collecting duct system is a secondary site of action for this class of drugs. /Carbonic Anhydrase Inhibitors/, Acetazolamide frequently causes paresthesias and somnolence, suggesting an action of carbonic anhydrase inhibitors in the CNS. The efficacy of acetazolamide in epilepsy is in part due to the production of metabolic acidosis; however, direct actions of acetazolamide in the CNS also contribute to its anticonvulsant action., ... Inhibition of carbonic anhydrase decreases the rate of formation of aqueous humor and consequently reduce intraocular pressure. /Carbonic Anhydrase Inhibitors/, For more Mechanism of Action (Complete) data for ACETAZOLAMIDE (6 total), please visit the HSDB record page. | |
Record name | Acetazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER, WHITE TO FAINTLY YELLOWISH WHITE, CRYSTALLINE, POWDER | |
CAS No. |
59-66-5 | |
Record name | ACETAZOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetazolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetazolamide [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | acetazolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | acetazolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetazolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetazolamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETAZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3FX965V0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ACETAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetazolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
496 to 498 °F (effervescence) (NTP, 1992), 258-259 °C (EFFERVESCENCE), 260.5 °C | |
Record name | ACETAZOLAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19702 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetazolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00819 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACETAZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3002 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetazolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014957 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。